2,5,5-Trimethylhexan-2-ol
Description
2,5,5-Trimethylhexan-2-ol (CAS: Not explicitly provided; molecular formula: C₉H₂₀O, molecular weight: ~144.25 g/mol) is a branched tertiary alcohol characterized by a hydroxyl group at the second carbon of a hexane backbone, with methyl substitutions at positions 2, 5, and 5 . Its tertiary structure reduces hydrogen-bonding capacity compared to primary or secondary alcohols, influencing its physical properties (e.g., lower boiling point) and chemical reactivity (e.g., resistance to oxidation). Limited direct toxicity data are available, but tertiary alcohols generally exhibit lower acute toxicity than their primary counterparts .
Properties
CAS No. |
66793-71-3 |
|---|---|
Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
2,5,5-trimethylhexan-2-ol |
InChI |
InChI=1S/C9H20O/c1-8(2,3)6-7-9(4,5)10/h10H,6-7H2,1-5H3 |
InChI Key |
ASOCSFZHADJKFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCC(C)(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Trimethylhexan-2-ol can be achieved through various methods. One common approach involves the reduction of 2,5,5-trimethyl-2-hexanone using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . The reaction typically occurs under mild conditions, often at room temperature, and yields the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) . This method is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5,5-Trimethylhexan-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromic acid (H₂CrO₄), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂)
Major Products Formed
Oxidation: 2,5,5-Trimethyl-2-hexanone
Reduction: this compound
Substitution: 2,5,5-Trimethyl-2-chlorohexane
Scientific Research Applications
2,5,5-Trimethylhexan-2-ol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5,5-Trimethylhexan-2-ol depends on its specific application. The hydroxyl group can interact with other molecules, facilitating reactions such as esterification, ether formation, and more .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Variants
a) 3,5,5-Trimethylhexan-2-ol (CAS 855919-03-8)
- Structural Features : Methyl groups at positions 3, 5, and 5, with a hydroxyl at C2.
- Key Differences : The methyl group at C3 introduces greater steric hindrance near the hydroxyl group compared to 2,5,5-trimethylhexan-2-ol. This may reduce nucleophilic reactivity in esterification or substitution reactions .
b) 2,2-Dimethyl-3-hexanol
- Structural Features : A saturated alcohol with methyl groups at C2 and a hydroxyl at C3.
- Key Differences : Lacks the third methyl group (at C5) and the tertiary alcohol structure. This results in higher polarity and boiling point due to enhanced hydrogen bonding .
c) 5-Hexen-3-ol
- Structural Features : Unsaturated backbone with a double bond and hydroxyl at C3.
- Key Differences : The presence of a double bond increases reactivity in addition reactions (e.g., hydrohalogenation), unlike the saturated this compound .
Functional Group Isomers
a) 1-Amino-2,5,5-trimethylhexan-3-ol
- Structural Features: Features an amino group (-NH₂) at C1 and hydroxyl at C3.
b) 3,5,5-Trimethyl-2-cyclohexen-1-ol
Comparative Data Table
Research Findings and Implications
- Steric Effects : The 2,5,5-trimethyl substitution in this compound limits its participation in sterically demanding reactions, making it less reactive than less-branched analogs like 5-hexen-3-ol .
- Toxicity Profile : While acute toxicity data are sparse, tertiary alcohols like this compound are generally less toxic than primary alcohols due to slower metabolic oxidation .
- Synthetic Utility: Its stability and low polarity make it a candidate for non-polar solvent systems, contrasting with amino- or cyclohexenol-derived compounds used in bioactive molecule synthesis .
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